molecular formula C14H8FIN2O B2770578 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine CAS No. 477870-84-1

2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine

Cat. No. B2770578
M. Wt: 366.134
InChI Key: BPXWNUKUMVALFW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reagents, products, reaction conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Pharmacophore Design and Inhibitor Development

Compounds with a pyrimidine scaffold, similar to 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine, have been designed as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which is implicated in the release of pro-inflammatory cytokines. These inhibitors are developed to bind selectively to the adenosine 5'-triphosphate (ATP) pocket of p38 MAP kinase, replacing ATP and potentially leading to higher binding selectivity and potency. The review by Scior et al. (2011) discusses the design, synthesis, and activity studies of these inhibitors, highlighting the significance of the pyrimidine ring in improving inhibitory activity and selectivity for p38 over other kinases (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Anticancer Activity

Fluorinated pyrimidines, a class to which similar compounds might belong, are utilized in cancer treatment due to their roles in inhibiting DNA synthesis. Gmeiner (2020) provides a comprehensive review of the developments in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines to treat cancer, including mechanisms of action and new insights into how these compounds perturb nucleic acid structure and dynamics (Gmeiner, W., 2020).

Optoelectronic Materials

Pyrimidine and related heterocyclic compounds find applications in the development of optoelectronic materials. Lipunova et al. (2018) review the applications of quinazoline and pyrimidine derivatives in electronic devices, highlighting the incorporation of pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, such as materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, has been a focus of research due to their wide range of applicability. Parmar et al. (2023) review the synthetic pathways and applications of these scaffolds, emphasizing the use of hybrid catalysts for their development and highlighting their potential for creating lead molecules (Parmar, M. P., Vala, R. M., & Patel, H., 2023).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(3-fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FIN2O/c15-10-8-9(3-4-11(10)16)14-17-6-5-12(18-14)13-2-1-7-19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXWNUKUMVALFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)C3=CC(=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine

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